![molecular formula C26H25N7O2 B6567554 N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methylphenoxy)acetamide CAS No. 1006275-39-3](/img/structure/B6567554.png)
N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methylphenoxy)acetamide
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Description
N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C26H25N7O2 and its molecular weight is 467.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 467.20697307 g/mol and the complexity rating of the compound is 726. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methylphenoxy)acetamide is a complex heterocyclic compound that has gained attention for its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological properties. The structure can be summarized as follows:
Property | Details |
---|---|
Molecular Formula | C19H22N6O2 |
Molecular Weight | 354.42 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CC(C)C(=O)NCC1=NC(=C(N1)N(C)C)C2=C(N=C(N2)C(C)C)C=C(C=C2)C(C)C |
Anticancer Activity
Recent studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their activity against various cancer cell lines. Notably:
- Cell Lines Tested : MDA-MB-468 and T-47D (breast cancer).
- Results : Some derivatives demonstrated IC50 values as low as 0.03 mM against these cell lines, indicating potent inhibitory effects on cell proliferation .
The proposed mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of Cell Cycle Progression : Certain derivatives have been shown to halt the cell cycle at the S phase and significantly increase apoptosis.
- Caspase Activation : Increased levels of caspase-3 were observed in treated cancer cells, suggesting induction of apoptotic pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific substitutions on the pyrazolo[3,4-d]pyrimidine core enhance biological activity. For instance:
- The presence of a dimethylphenyl group at position 1 and methyl groups at position 3 of the pyrazole moiety were crucial for enhancing potency.
- Variations in the phenoxy group also influenced the overall biological activity .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions.
- Subsequent functionalization to introduce the phenoxy and acetamide groups.
Case Studies
Several case studies highlight the effectiveness of similar compounds in preclinical models:
- Study on Antitumor Activity : A derivative exhibited significant antiproliferative effects against breast cancer cell lines with a notable increase in apoptosis markers.
- PPARγ Agonism : Some derivatives have been explored as partial agonists for PPARγ, suggesting potential applications in metabolic disorders like type II diabetes .
Properties
IUPAC Name |
N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7O2/c1-16-9-7-10-21(19(16)4)32-25-20(13-29-32)26(28-15-27-25)33-23(12-18(3)31-33)30-24(34)14-35-22-11-6-5-8-17(22)2/h5-13,15H,14H2,1-4H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZSBJOODCXCGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=CC=C5C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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